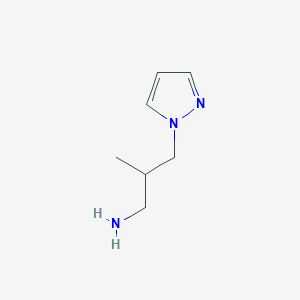
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine is a chemical compound with the CAS Number: 1006469-88-0 . It has a molecular weight of 139.2 . The IUPAC name for this compound is 2-methyl-3-(1H-pyrazol-1-yl)-1-propanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N3/c1-7(5-8)6-10-4-2-3-9-10/h2-4,7H,5-6,8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Characterization
- Pyrazole derivatives, including compounds related to 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine, have been synthesized and characterized using various techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. These compounds have shown potential biological activity against breast cancer and microbes (Titi et al., 2020).
Polymerization Catalysts
- Cobalt(II), zinc(II), and cadmium(II) complexes with N,N′,N-bidentate versus N,N′,N-tridentate ligands related to this compound have been used in methyl methacrylate polymerization. These complexes have been found effective in forming poly(methylmethacrylate) (PMMA) with varying molecular weights and polydispersity indices (Shin et al., 2016).
Antimicrobial Properties
- Schiff bases derived from pyrazole compounds have demonstrated potential as antibacterial agents. These compounds have shown effectiveness in inhibiting the growth of C. albicans and Gram-negative bacteria (Feng et al., 2018).
Copolymerization of CO2 and Cyclohexene Oxide
- Zinc(II) carboxylate complexes containing pyrazolyl compounds have been tested as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes have shown significant activity in forming poly(cyclohexene carbonate) under varying conditions (Matiwane et al., 2020).
Synthesis of Diverse Chemical Structures
- Reactions involving pyrazole compounds have been utilized to synthesize a variety of chemical structures, including isothiazoles and thiazoles. This demonstrates the versatility of pyrazole derivatives in chemical synthesis (Koyioni et al., 2014).
Cytotoxic Properties
- Bipyrazolic compounds have been evaluated for their cytotoxic properties in vitro on tumor cell lines. These compounds have shown varying degrees of cytotoxicity depending on their molecular structure (Kodadi et al., 2007).
Hydrogel Modification
- Poly vinyl alcohol/acrylic acid hydrogels modified with amines, including pyrazole derivatives, have shown improved swelling properties and thermal stability. These modified polymers exhibit promising antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Corrosion Inhibition
- Bipyrazolic derivatives have been investigated as corrosion inhibitors for metals in acidic media. These studies indicate that pyrazole-based compounds can effectively protect metals from corrosion, highlighting their industrial applications (Missoum et al., 2013).
Safety and Hazards
Propriétés
IUPAC Name |
2-methyl-3-pyrazol-1-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(5-8)6-10-4-2-3-9-10/h2-4,7H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKBHLMMLZCTGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN1C=CC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2596485.png)
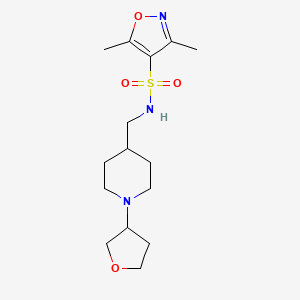
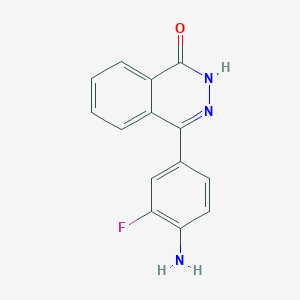

![7-methoxy-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2596492.png)

![2-[2-(Benzylamino)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid](/img/structure/B2596494.png)
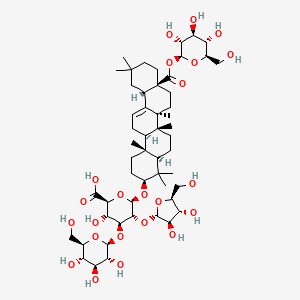
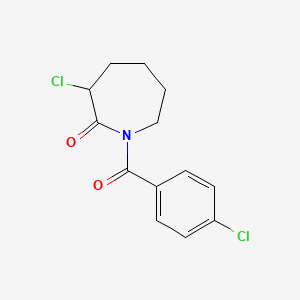
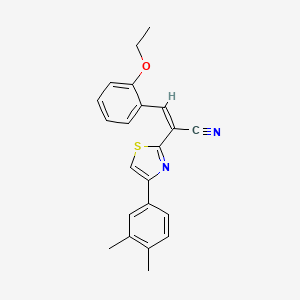
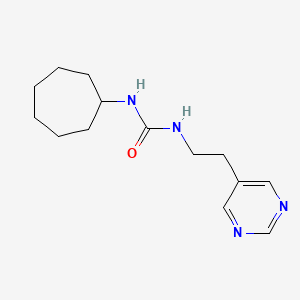

![2-ethyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2596502.png)
